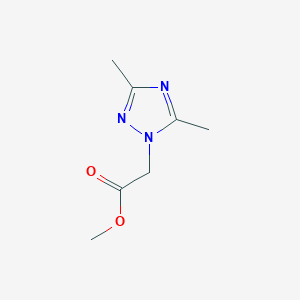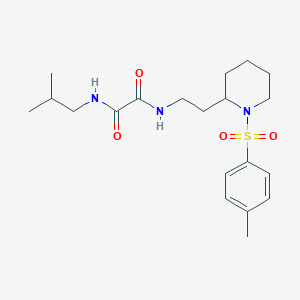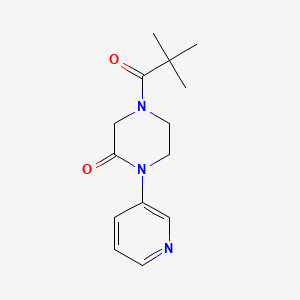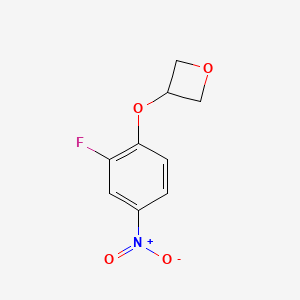![molecular formula C18H19F3N4O2S B2549225 2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-03-8](/img/structure/B2549225.png)
2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Metal Ions
2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: (let’s call it EPFC ) has been synthesized and investigated as a fluorescent probe for metal ions . Its structural properties make it an excellent candidate for detecting and quantifying metal ions in biological and environmental samples. Researchers have explored its sensitivity and selectivity toward various metal ions, including transition metals like copper, zinc, and nickel.
Catalytic Applications
The compound’s unique thiazole-triazole scaffold suggests potential catalytic activity. Although specific studies on EPFC are scarce, related heterocyclic compounds have been evaluated as catalysts in organic transformations. Researchers have observed promising results in reactions such as protodeboronation of boronic esters . Further investigations into EPFC’s catalytic properties could reveal novel applications.
Anti-HIV Agents
Indole derivatives, which share some structural features with EPFC, have shown anti-HIV activity. While EPFC itself hasn’t been directly studied in this context, its scaffold warrants exploration. Researchers have synthesized indolyl derivatives and performed molecular docking studies to assess their potential as anti-HIV agents . Investigating EPFC’s interactions with viral proteins could provide valuable insights.
Suzuki–Miyaura Coupling
Boron reagents play a crucial role in Suzuki–Miyaura cross-coupling reactions. Although EPFC hasn’t been explicitly tested, its boron-containing moiety suggests it could participate in similar coupling reactions. Researchers have explored various boron reagents, and EPFC’s potential in this context merits investigation . If it exhibits efficient coupling with aryl halides, it could find applications in organic synthesis.
Drug Design and Optimization
Given its unique structure, EPFC could serve as a starting point for designing novel drug candidates. Computational studies, including molecular dynamics simulations and binding affinity predictions, could guide modifications to enhance its pharmacological properties. Researchers might explore EPFC analogs for specific targets, such as kinases or receptors.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-2-13-22-17-25(23-13)16(26)15(28-17)14(24-7-9-27-10-8-24)11-3-5-12(6-4-11)18(19,20)21/h3-6,14,26H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGLZWFZZAGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)


![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)